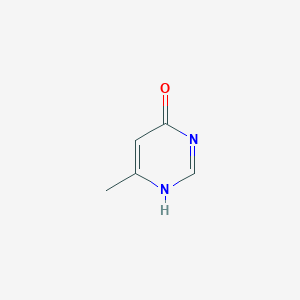

4-Hydroxy-6-methylpyrimidine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O/c1-4-2-5(8)7-3-6-4/h2-3H,1H3,(H,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHRIUKSRPHFASO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)NC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2063056 | |

| Record name | 6-Methyl-4(1H)-pyrimidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2063056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3524-87-6 | |

| Record name | 6-Methyl-4(3H)-pyrimidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3524-87-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4(3H)-Pyrimidinone, 6-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003524876 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxy-6-methylpyrimidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=193523 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Hydroxy-6-methylpyrimidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18893 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4(3H)-Pyrimidinone, 6-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 6-Methyl-4(1H)-pyrimidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2063056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-methyl-1H-pyrimidin-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.495 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Hydroxy-6-methylpyrimidine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9H2Q3DT832 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 6-Methylpyrimidin-4-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 6-methylpyrimidin-4-ol (CAS No: 3524-87-6), a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document summarizes available experimental and predicted data, outlines standard experimental protocols for property determination, and presents a general workflow for the physicochemical characterization of novel compounds.

Core Physicochemical Properties

The physicochemical properties of a compound are critical in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation and stability. The following tables summarize the key physicochemical data for 6-methylpyrimidin-4-ol.

| Identifier | Value |

| IUPAC Name | 6-methylpyrimidin-4-ol |

| Synonyms | 4-Hydroxy-6-methylpyrimidine, 6-Methyl-4(3H)-pyrimidinone |

| CAS Number | 3524-87-6[1] |

| Molecular Formula | C₅H₆N₂O[2] |

| Molecular Weight | 110.11 g/mol [2] |

| Chemical Structure |

|

| Property | Value | Type | Source |

| Melting Point | 145-150 °C | Experimental | [3] |

| Boiling Point | 192.1 ± 23.0 °C | Predicted | [3] |

| Water Solubility | High solubility in water | Qualitative | [1] |

| pKa | 9.46 ± 0.40 | Predicted | [3] |

| logP (Octanol-Water Partition Coefficient) | -0.3 | Predicted (XLogP3) | [4] |

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of 6-methylpyrimidin-4-ol are not widely published. However, the following are standard, widely accepted methodologies for the characterization of heterocyclic compounds.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature at which the solid-to-liquid phase transition occurs.

Methodology:

-

A small, finely powdered sample of the compound is packed into a thin-walled capillary tube.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated at a controlled rate.

-

The temperature at which the substance starts to melt and the temperature at which it is completely molten are recorded as the melting point range.

Boiling Point Determination

Objective: To determine the temperature at which the vapor pressure of the liquid equals the pressure surrounding the liquid.

Methodology:

-

A small volume of the liquid is placed in a test tube.

-

A capillary tube, sealed at one end, is placed inverted in the test tube.

-

The apparatus is heated, and the temperature is monitored.

-

The boiling point is the temperature at which a rapid and continuous stream of bubbles emerges from the inverted capillary.

Solubility Determination (Shake-Flask Method)

Objective: To determine the concentration of a saturated solution of the compound in a specific solvent.

Methodology:

-

An excess amount of the solid compound is added to a known volume of the solvent (e.g., water) in a flask.

-

The flask is agitated at a constant temperature for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.

-

The suspension is filtered to remove undissolved solid.

-

The concentration of the compound in the filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

pKa Determination (Potentiometric Titration)

Objective: To determine the acid dissociation constant of the compound.

Methodology:

-

A known concentration of the compound is dissolved in water or a co-solvent system.

-

The solution is titrated with a standardized solution of a strong acid or base.

-

The pH of the solution is monitored throughout the titration using a calibrated pH meter.

-

The pKa is determined from the titration curve, typically as the pH at which the compound is half-neutralized.

logP Determination (Shake-Flask Method)

Objective: To determine the octanol-water partition coefficient, a measure of the compound's lipophilicity.

Methodology:

-

A known amount of the compound is dissolved in a mixture of n-octanol and water.

-

The mixture is shaken vigorously to allow for partitioning of the compound between the two phases.

-

The mixture is then centrifuged to separate the n-octanol and water layers.

-

The concentration of the compound in each phase is determined by a suitable analytical method.

-

The logP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Visualizations

Physicochemical Characterization Workflow

The following diagram illustrates a general workflow for the physicochemical characterization of a newly synthesized compound, a critical process in early-stage drug discovery.

This guide provides a foundational understanding of the physicochemical properties of 6-methylpyrimidin-4-ol. For drug development professionals, this information is crucial for guiding further studies, including formulation, toxicology, and pharmacokinetic analyses. The provided experimental protocols serve as a starting point for in-house characterization and validation of these important parameters.

References

tautomerism of 4-Hydroxy-6-methylpyrimidine

An In-depth Technical Guide to the Tautomerism of 4-Hydroxy-6-methylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tautomerism, the dynamic equilibrium between interconverting isomers, is a phenomenon of paramount importance in the study of heterocyclic compounds, particularly within the realm of drug discovery and development. The physicochemical properties, biological activity, and metabolic fate of a molecule can be profoundly influenced by its predominant tautomeric form. This technical guide provides a comprehensive examination of the tautomerism of this compound, a key heterocyclic scaffold. It delves into the theoretical underpinnings of its lactam-lactim equilibrium, outlines detailed experimental and computational methodologies for its characterization, and discusses the implications for medicinal chemistry. While specific quantitative data for this exact derivative is sparse in publicly available literature, this guide extrapolates from the well-documented behavior of parent pyrimidine systems and provides robust protocols for empirical determination.

Introduction: The Significance of Tautomerism in Pyrimidine Scaffolds

Pyrimidine derivatives are integral components of numerous biologically active molecules, including nucleobases and a wide array of therapeutic agents. The tautomeric state of substituted pyrimidines, such as this compound, dictates their hydrogen bonding capabilities, aromaticity, and overall electronic distribution. Consequently, understanding and controlling the tautomeric equilibrium is a critical aspect of rational drug design. This compound is known to exist in a tautomeric equilibrium between its lactam (keto) and lactim (enol) forms. The position of this equilibrium can be influenced by various factors, including the solvent, temperature, and pH.

The Tautomeric Equilibrium of this compound

The principal tautomeric forms of this compound are the lactam (6-methylpyrimidin-4(3H)-one) and the lactim (6-methylpyrimidin-4-ol) forms. The equilibrium between these two forms is a dynamic process involving the migration of a proton and a shift in double bonds.

Caption: The lactam-lactim tautomeric equilibrium of this compound.

Generally, for 4-hydroxypyrimidines, the lactam form is predominant in most solvents, particularly in polar and protic environments, due to favorable intermolecular hydrogen bonding and greater resonance stabilization of the amide group.[1][2] However, the equilibrium can be shifted towards the lactim form in non-polar solvents or in the gas phase.

Experimental Protocols for Tautomer Characterization

Precise characterization of the tautomeric equilibrium requires a combination of spectroscopic and computational techniques.

Synthesis of this compound

A common synthetic route involves the condensation of acetamidine hydrochloride with a malonic ester derivative in the presence of a base.[3]

Protocol:

-

To a solution of sodium methoxide (0.34 mol) in methanol (150 mL) under an ice bath, add dimethyl malonate (0.1 mol) and acetamidine hydrochloride (0.1 mol) with stirring.[3]

-

Remove the ice bath and allow the reaction to proceed at 18-25 °C for 4 hours.[3]

-

Remove methanol by distillation under reduced pressure.[3]

-

Dissolve the residue in water (50 mL) and adjust the pH to 1-2 with 4M HCl.[3]

-

Stir the resulting suspension at 0 °C for 4 hours to facilitate crystallization.[3]

-

Collect the white solid by suction filtration, wash with cold water and ice-cold methanol, and dry to yield this compound.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the unambiguous identification and quantification of tautomers in solution.[4][5]

Protocol for ¹H and ¹³C NMR Analysis:

-

Sample Preparation: Prepare solutions of this compound (5-10 mg/mL) in a range of deuterated solvents with varying polarities (e.g., DMSO-d₆, CDCl₃, D₂O).

-

¹H NMR Acquisition:

-

Acquire ¹H NMR spectra at a constant temperature (e.g., 298 K).

-

Look for distinct signals corresponding to each tautomer. The lactam form will exhibit an N-H proton signal (often broad), while the lactim form will show an O-H proton signal. The chemical shifts of the pyrimidine ring protons will also differ between the two forms.

-

Quantification: Integrate the signals unique to each tautomer. The ratio of the integrals will correspond to the molar ratio of the tautomers in that solvent.[6]

-

-

¹³C NMR Acquisition:

-

Acquire ¹³C NMR spectra for the same samples.

-

The chemical shift of the C4 carbon is a key indicator. A signal in the range of 160-170 ppm is characteristic of a carbonyl carbon (lactam form), whereas a signal around 150-160 ppm is expected for a carbon bearing a hydroxyl group (lactim form).[6]

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can be used to study the tautomeric equilibrium by observing shifts in the absorption maxima (λmax) in response to changes in solvent polarity.[7][8][9]

Protocol for Solvent-Dependent UV-Vis Analysis:

-

Stock Solution: Prepare a concentrated stock solution of this compound in a non-polar solvent like dioxane.

-

Solvent Series: Create a series of solutions with varying polarities by mixing the stock solution with increasing proportions of a polar solvent (e.g., water).

-

Spectral Measurement: Record the UV-Vis absorption spectrum for each solution in the series.

-

Data Analysis: Analyze the changes in the absorption bands. The emergence of new bands or shifts in λmax can be correlated with a shift in the tautomeric equilibrium. The equilibrium constant (KT) can be estimated from the changes in absorbance at specific wavelengths.[6]

Computational Chemistry Workflow

Quantum chemical calculations provide invaluable insights into the relative stabilities of tautomers and the energy barriers for their interconversion.[10][11][12][13][14]

Caption: A typical computational workflow for studying tautomerism.

Protocol for DFT Calculations:

-

Structure Generation: Build the 3D structures of the lactam and lactim tautomers.

-

Geometry Optimization: Perform geometry optimization for each tautomer in the gas phase and in various solvents using a suitable level of theory, such as Density Functional Theory (DFT) with a functional like B3LYP and a basis set like 6-311++G(d,p).[5]

-

Frequency Calculations: Perform frequency calculations to verify that the optimized structures are true energy minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE).

-

Solvation Effects: Incorporate the effects of different solvents using a continuum solvation model like the Polarizable Continuum Model (PCM).

-

Transition State Search: Locate the transition state for the interconversion between the tautomers.

-

Energy Profile: Calculate the relative energies of the tautomers and the activation energy for their interconversion to predict the equilibrium constant (KT) and the rate of tautomerization.

Quantitative Data Summary

| Tautomer | Predicted Predominant Form in Non-Polar Solvents (e.g., Dioxane) | Predicted Predominant Form in Polar Protic Solvents (e.g., Water) | Expected ¹³C NMR Shift of C4 (ppm) |

| Lactim | More significant contribution | Minor component | ~150-160 |

| Lactam | Less significant contribution | Predominant form | ~160-170 |

Biological Implications and Signaling Pathways

The tautomeric state of a drug molecule can significantly impact its interaction with biological targets. For instance, the hydrogen bond donor-acceptor pattern of the lactam and lactim forms of this compound are different, which would lead to distinct binding modes within a protein's active site.

Caption: Differential binding of tautomers to a biological target.

While a specific signaling pathway directly modulated by the tautomerism of this compound is not yet elucidated, its structural similarity to precursors of bioactive compounds suggests potential roles in pathways regulated by kinases or other enzymes where hydrogen bonding is critical for recognition and activity.[15] The ability of the molecule to switch between tautomeric forms could be a mechanism for promiscuous binding or a key determinant of its selectivity profile.

Conclusion

The tautomerism of this compound is a multifaceted phenomenon with significant implications for its chemical and biological properties. While the lactam form is expected to predominate in aqueous environments, the equilibrium is sensitive to the surrounding medium. This technical guide has provided a robust framework for the investigation of this tautomerism, detailing both experimental and computational protocols. A thorough understanding and characterization of the tautomeric behavior of this and related pyrimidine scaffolds are essential for the successful design and development of novel therapeutics.

References

- 1. Tautomerism characteristics of 4-pyrimidone_Chemicalbook [chemicalbook.com]

- 2. Tautomerism in 4-hydroxypyrimidine, S-methyl-2-thiouracil, and 2-thiouracil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CN102399196A - Synthesis method of 4, 6-dihydroxy-2-methylpyrimidine - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. Tautomerism of Warfarin: Combined Chemoinformatics, Quantum Chemical, and NMR Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. The role of tautomers in the UV absorption of urocanic acid - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 10. arxiv.org [arxiv.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]

- 15. chemimpex.com [chemimpex.com]

Spectroscopic Analysis of 4-Hydroxy-6-methylpyrimidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 4-Hydroxy-6-methylpyrimidine (CAS: 3524-87-6), a key heterocyclic compound with applications in pharmaceutical and chemical research. This document details the available spectroscopic data, outlines experimental protocols for its characterization, and presents visualizations of its structure and analytical workflows. Due to the tautomeric nature of this pyrimidine derivative, spectroscopic data may reflect the presence of its predominant tautomer, 6-methyl-4(1H)-pyrimidinone.

Core Spectroscopic Data

The following tables summarize the key quantitative data obtained from various spectroscopic techniques for this compound and its closely related derivatives. It is important to note that specific spectral values for the pure, unsubstituted compound are not extensively published; therefore, data from its common tautomer and closely related analogues are included for comparative purposes.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

¹H NMR Data (Typical Ranges for Pyrimidine Derivatives)

| Protons | Chemical Shift (δ) ppm | Multiplicity | Notes |

| Methyl Protons (-CH₃) | 2.0 - 2.5 | Singlet | Expected to be in this region, attached to the pyrimidine ring. |

| Ring Proton (C₅-H) | 5.8 - 6.5 | Singlet | The position can vary based on substituents and tautomeric form. |

| N-H / O-H | 10.0 - 13.0 | Broad Singlet | Highly dependent on solvent, concentration, and temperature. Exchangeable with D₂O. |

¹³C NMR Data (Typical Ranges for Pyrimidine Derivatives)

| Carbon Atom | Chemical Shift (δ) ppm | Notes |

| C=O (C₄) | 160 - 170 | Characteristic of the carbonyl in the pyrimidinone tautomer. |

| C=N (C₂) | 150 - 160 | |

| C=C (C₆) | 145 - 155 | Carbon bearing the methyl group. |

| C=C (C₅) | 100 - 115 | |

| -CH₃ | 15 - 25 |

Table 2: Infrared (IR) Spectroscopy Data

| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

| O-H / N-H Stretch | 3200 - 2800 | Broad, Strong |

| C-H Stretch (Aromatic/Vinyl) | 3100 - 3000 | Medium |

| C-H Stretch (Aliphatic) | 2980 - 2850 | Medium |

| C=O Stretch | 1700 - 1650 | Strong |

| C=N / C=C Stretch | 1650 - 1550 | Medium to Strong |

| C-H Bend | 1470 - 1370 | Medium |

| Ring Vibrations | 1300 - 1000 | Medium |

Table 3: Mass Spectrometry (MS) Data for 6-Methyl-4(1H)-pyrimidinone[1]

| m/z | Relative Intensity (%) | Assignment |

| 110 | 100 | [M]⁺ (Molecular Ion) |

| 82 | ~50 | [M - CO]⁺ |

| 67 | ~40 | |

| 54 | ~30 | |

| 42 | ~75 |

Table 4: Ultraviolet-Visible (UV-Vis) Spectroscopy Data

| Solvent | λmax (nm) | Molar Absorptivity (ε) | Notes |

| Acidic (e.g., H₂SO₄) | ~252-254 | Not Reported | Data for the closely related 6-hydroxy-2-methylpyrimidin-4(3H)-one shows absorption in this region, which shifts with changes in acidity. |

Experimental Protocols

Detailed methodologies are crucial for reproducible spectroscopic analysis. The following protocols are generalized for the analysis of pyrimidine derivatives and can be adapted for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the purified this compound.

-

Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a clean, dry vial. The choice of solvent is critical as it can influence the tautomeric equilibrium and the chemical shifts of labile protons.

-

Ensure the sample is fully dissolved. Sonication may be used to aid dissolution.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a standard 5 mm NMR tube to remove any particulate matter.

-

Cap the NMR tube and label it appropriately.

-

-

Data Acquisition (¹H NMR):

-

Insert the sample into the NMR spectrometer.

-

Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Acquire a standard ¹H NMR spectrum using a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.

-

To confirm the presence of exchangeable N-H or O-H protons, a D₂O exchange experiment can be performed. Add a drop of D₂O to the NMR tube, shake well, and re-acquire the spectrum. The signals corresponding to the exchangeable protons will disappear or significantly decrease in intensity.

-

-

Data Acquisition (¹³C NMR):

-

Use a higher concentration of the sample if possible (15-20 mg).

-

Acquire a proton-decoupled ¹³C NMR spectrum. A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Solid State - KBr Pellet):

-

Grind a small amount (1-2 mg) of dry this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place a portion of the powder into a pellet press and apply pressure to form a thin, transparent pellet.

-

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the ATR accessory to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (for KBr) or the clean ATR crystal.

-

Place the sample in the instrument and record the IR spectrum, typically in the range of 4000-400 cm⁻¹.

-

Perform a background subtraction.

-

Mass Spectrometry (MS)

-

Sample Introduction:

-

For Electron Ionization (EI), a direct insertion probe can be used for solid samples. The sample is heated to induce vaporization into the ion source.

-

Alternatively, the sample can be dissolved in a suitable solvent and introduced via a direct infusion line for Electrospray Ionization (ESI) or coupled with a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

-

-

Data Acquisition (EI-MS):

-

The sample is bombarded with a beam of electrons (typically 70 eV).

-

The resulting charged fragments are separated by their mass-to-charge ratio (m/z) by the mass analyzer.

-

A mass spectrum is generated, plotting the relative abundance of ions as a function of their m/z ratio.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

-

Sample Preparation:

-

Prepare a stock solution of this compound of a known concentration in a UV-transparent solvent (e.g., ethanol, methanol, or water).

-

Prepare a series of dilutions from the stock solution to determine the molar absorptivity and to ensure the absorbance falls within the linear range of the instrument (typically 0.1 - 1.0).

-

-

Data Acquisition:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Fill a cuvette with the pure solvent to be used as a reference.

-

Fill a second, matched cuvette with the sample solution.

-

Scan a range of wavelengths (e.g., 200-400 nm) to identify the wavelength of maximum absorbance (λmax).

-

Measure the absorbance at λmax for the solutions of different concentrations to determine the molar absorptivity using the Beer-Lambert law.

-

Visualizations

Chemical Structure and Tautomerism

The chemical structure of this compound exists in equilibrium with its tautomeric form, 6-methyl-4(1H)-pyrimidinone. Spectroscopic data often represents a mixture or the most stable tautomer under the experimental conditions.

Caption: Tautomeric equilibrium of this compound.

Note: The images in the DOT script are placeholders and would need to be replaced with actual chemical structure images for rendering.

Caption: Chemical structure of this compound.

General Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a compound like this compound.

Caption: General workflow for spectroscopic analysis.

The Ascendant Therapeutic Potential of 4-Hydroxy-6-methylpyrimidine Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous biologically active molecules. Among these, derivatives of 4-hydroxy-6-methylpyrimidine have emerged as a promising class of compounds with a diverse range of therapeutic activities. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of these derivatives, with a focus on their anticancer, antimicrobial, and enzyme-inhibiting properties. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents.

Anticancer Activity

Derivatives of this compound have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a variety of human cancer cell lines. The antiproliferative effects of these compounds are often attributed to their ability to interfere with critical cellular processes such as cell cycle progression and signal transduction.

Quantitative Anticancer Data

The following table summarizes the in vitro cytotoxic activity of various this compound derivatives against several human cancer cell lines, with data presented as IC50 values (the concentration required to inhibit 50% of cell growth).

| Compound ID/Series | Cancer Cell Line | IC50 (µM) | Reference |

| 2-Methyl-6-ferrocenylpyrimidin-4(3H)-one | MCF-7 (Breast) | 17 ± 1 | [1] |

| Pyrido[2,3-d]pyrimidine derivative 2d | A549 (Lung) | Strong cytotoxicity at 50 µM | [2] |

| Thienopyrimidine derivative | MCF-7 (Breast) | 0.013 | [3] |

| Thienopyrimidine derivative | MCF-7 (Breast) | 0.023 | [3] |

| Pyrimidine-5-carbonitrile 10b | MCF-7 (Breast) | 7.68 | [3] |

| Chromenopyrimidine derivative 3 | MCF7 (Breast) | 2.02 | [4] |

| Chromenopyrimidine derivative 3 | HepG2 (Liver) | 1.83 | [4] |

| Chromenopyrimidine derivative 3 | A549 (Lung) | 1.61 | [4] |

| 4,6-disubstituted pyrimidine 4s | SW620 (Colon) | <10.0 | [5] |

| 4,6-disubstituted pyrimidine 4s | MCF7 (Breast) | <10.0 | [5] |

| 4,6-disubstituted pyrimidine 4s | HeLa (Cervical) | 21.7 | [5] |

| 4,6-disubstituted pyrimidine 4s | HEPG2 (Liver) | 18.5 | [5] |

Experimental Protocols for Anticancer Assays

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

Cancer cell lines

-

Complete growth medium (e.g., DMEM, RPMI-1640)

-

This compound derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[3]

-

Compound Treatment: Prepare serial dilutions of the pyrimidine derivatives in complete growth medium. Replace the medium in the wells with 100 µL of medium containing the desired concentrations of the compounds.[3]

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting the percentage of viability against the compound concentration.[3]

The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.

Materials:

-

Cancer cell lines

-

Complete growth medium

-

This compound derivatives

-

Trichloroacetic acid (TCA), cold 10% (w/v)

-

Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

-

Tris base solution (10 mM, pH 10.5)

-

1% Acetic acid

-

96-well plates

-

Microplate reader

Protocol:

-

Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.[3]

-

Cell Fixation: After the incubation period, gently add 50 µL of cold 10% TCA to each well and incubate for 1 hour at 4°C.

-

Washing: Wash the plates five times with distilled water and allow them to air dry.

-

Staining: Add 100 µL of SRB solution to each well and incubate for 30 minutes at room temperature.

-

Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry.

-

Dye Solubilization: Add 200 µL of 10 mM Tris base solution to each well.

-

Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell growth and determine the IC50 value.[3]

Signaling Pathways in Cancer

The anticancer activity of pyrimidine derivatives is often linked to their ability to modulate key signaling pathways that are dysregulated in cancer. The PI3K/Akt/mTOR and MAPK/ERK pathways are two critical cascades that control cell proliferation, survival, and apoptosis.

References

- 1. Synthesis and In Vitro Anticancer Activity of 6-Ferrocenylpyrimidin-4(3H)-one Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Antitumor activity of novel tricyclic pyrone analogs in murine leukemia cells in vitro [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis, in vitro Anticancer and Antimicrobial Evaluation of Novel Substituted Dihydropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

4-Hydroxy-6-methylpyrimidine: A Comprehensive Technical Guide for Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxy-6-methylpyrimidine, and its tautomeric form 6-methylpyrimidin-4(1H)-one, is a versatile heterocyclic compound that serves as a crucial precursor in the synthesis of a wide array of biologically active molecules. Its unique chemical architecture, featuring both a nucleophilic hydroxyl group and reactive ring nitrogens, makes it a valuable building block in medicinal chemistry and agrochemical development. This technical guide provides an in-depth overview of its synthesis, key reactions, and applications, with a focus on its role as a precursor to complex molecular targets. The information presented herein is intended to equip researchers and professionals in drug development and organic synthesis with the practical knowledge required to effectively utilize this important scaffold.

The pyrimidine core is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs.[1] The strategic functionalization of the this compound ring allows for the modulation of physicochemical properties and biological activity, leading to the development of potent kinase inhibitors, antiviral agents, and herbicides.[2][3] A notable example of its application is in the synthesis of Dasatinib, a potent tyrosine kinase inhibitor used in cancer therapy.[4][5]

Chemical Properties and Tautomerism

This compound exists in a tautomeric equilibrium with its keto form, 6-methylpyrimidin-4(1H)-one. While the hydroxy form is reactive, spectroscopic and crystallographic studies have shown that the keto tautomer is generally the more stable form in the solid state and in solution.[6][7] This equilibrium is a critical consideration in its reactivity, as reaction conditions can influence which tautomer preferentially reacts.

Table 1: Physicochemical and Spectroscopic Data for this compound

| Property | Value | Reference |

| Molecular Formula | C₅H₆N₂O | [8] |

| Molecular Weight | 110.12 g/mol | [8] |

| CAS Number | 3524-87-6 | |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 145-149 °C | |

| ¹H NMR (DMSO-d₆, δ ppm) | ~12.1 (br s, 1H, NH), 6.0 (s, 1H, C5-H), 2.2 (s, 3H, CH₃) | [8][9] |

| ¹³C NMR (DMSO-d₆, δ ppm) | ~165 (C4), ~163 (C6), ~155 (C2), ~105 (C5), ~21 (CH₃) | [10][11] |

| IR (KBr, cm⁻¹) | ~3400 (N-H stretch), ~1670 (C=O stretch), ~1600, 1550 (C=C, C=N stretch) | [12][13] |

| Mass Spectrum (m/z) | 110 (M⁺) | [14] |

Synthesis of this compound

The most common laboratory and industrial synthesis of this compound involves the condensation of a β-ketoester with a urea or amidine derivative, a variation of the Biginelli reaction.[15][16] A widely used method employs the reaction of ethyl acetoacetate with urea.

Experimental Protocol: Synthesis from Ethyl Acetoacetate and Urea

This protocol details a common method for the synthesis of this compound.

Materials:

-

Ethyl acetoacetate

-

Urea

-

Sodium ethoxide

-

Ethanol, absolute

-

Hydrochloric acid, concentrated

-

Water, deionized

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal in absolute ethanol under an inert atmosphere to prepare a fresh solution of sodium ethoxide.

-

To the sodium ethoxide solution, add ethyl acetoacetate, followed by urea.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in water and acidify to a pH of 5-6 with concentrated hydrochloric acid.

-

Cool the solution in an ice bath to induce crystallization of the product.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.

Key Reactions and Synthetic Applications

This compound is a versatile precursor for a variety of chemical transformations. The hydroxyl group can be converted into a good leaving group, typically a chloride, which then allows for nucleophilic aromatic substitution reactions. This two-step sequence is fundamental to its use in the synthesis of more complex molecules.

Chlorination to 4-Chloro-6-methylpyrimidine

A crucial step in the synthetic utility of this compound is its conversion to the corresponding 4-chloro derivative. This is typically achieved using a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[17][18] The resulting 4-chloro-6-methylpyrimidine is a highly valuable intermediate for nucleophilic substitution reactions.

Experimental Protocol: Chlorination using Phosphorus Oxychloride (POCl₃)

Materials:

-

This compound

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylaniline (optional, as a catalyst)

-

Ice

-

Sodium bicarbonate solution, saturated

-

Dichloromethane

Procedure:

-

In a fume hood, carefully add this compound to an excess of phosphorus oxychloride in a round-bottom flask equipped with a reflux condenser. N,N-Dimethylaniline can be added as a catalyst.

-

Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. This step is highly exothermic and should be performed with caution.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 4-chloro-6-methylpyrimidine.

-

The crude product can be purified by column chromatography or recrystallization.

Table 2: Yields for the Synthesis of 4,6-Dichloro-2-methylpyrimidine under Various Conditions

| Chlorinating Agent | Base/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| POCl₃ | Pyridine | None | Reflux | - | 85 | [17] |

| Triphosgene | N,N-Diethylaniline | Dichloroethane | Reflux | 6 | 90 | [19] |

| SOCl₂ | - | Acetonitrile | 80 | 3 | 94 | [18][20] |

| POCl₃ | N,N-Dimethylcyclohexylamine | None | 95-100 | 3 | High | [19] |

Synthesis of Kinase Inhibitors: The Case of Dasatinib

This compound is a key precursor in the synthesis of Dasatinib, a multi-targeted tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL).[5] The synthesis proceeds through the chlorinated intermediate, 4,6-dichloro-2-methylpyrimidine.

The general synthetic workflow is as follows:

Dasatinib functions by inhibiting the BCR-ABL fusion protein, an aberrant tyrosine kinase that drives the proliferation of cancer cells in CML.[4][21] The inhibition of this pathway leads to the induction of apoptosis in the malignant cells.

Applications in Agrochemicals and Antiviral Agents

Beyond its use in oncology, derivatives of this compound are also investigated for their potential as herbicides and antiviral agents.[2][3][22] The pyrimidine core can be functionalized to interact with specific biological targets in weeds or viruses. For instance, certain pyrimidinyloxybenzoic acid herbicides are synthesized from intermediates derived from this compound.[23] Similarly, the pyrimidine scaffold is present in several antiviral compounds, where it can interfere with viral replication processes.[24][25]

Conclusion

This compound is a cornerstone precursor in modern organic synthesis, offering a gateway to a diverse range of complex and biologically significant molecules. Its well-established synthesis and reactivity profile, particularly its conversion to the versatile 4-chloro intermediate, make it an invaluable tool for researchers in drug discovery and agrochemical development. The successful application of this scaffold in the synthesis of the life-saving drug Dasatinib underscores its importance and highlights the potential for the development of new therapeutics based on this privileged heterocyclic core. This guide provides the fundamental knowledge and practical protocols to enable scientists to fully leverage the synthetic potential of this compound in their research endeavors.

References

- 1. asianpubs.org [asianpubs.org]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Synthesis and Biological activity of 4-(4,6-Disubstituted-pyrimidin-2-yloxy)phenoxy Acetates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chronic myelogenous leukemia - Wikipedia [en.wikipedia.org]

- 5. What is the mechanism of Dasatinib? [synapse.patsnap.com]

- 6. researchgate.net [researchgate.net]

- 7. rsc.org [rsc.org]

- 8. 2-Amino-6-methylpyrimidin-4-one | C5H7N3O | CID 135402055 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 4-AMINO-6-HYDROXY-2-METHYLPYRIMIDINE(767-16-8) 1H NMR spectrum [chemicalbook.com]

- 10. 4-AMINO-6-HYDROXY-2-METHYLPYRIMIDINE(767-16-8) 13C NMR spectrum [chemicalbook.com]

- 11. spectrabase.com [spectrabase.com]

- 12. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 13. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 14. chemguide.co.uk [chemguide.co.uk]

- 15. researchgate.net [researchgate.net]

- 16. rsc.org [rsc.org]

- 17. researchgate.net [researchgate.net]

- 18. 4,6-Dichloro-2-methylpyrimidine synthesis - chemicalbook [chemicalbook.com]

- 19. CN102432547A - Synthetic method of 4, 6-dichloro-2-methylpyrimidine - Google Patents [patents.google.com]

- 20. 4,6-Dichloro-2-methylpyrimidine | 1780-26-3 [chemicalbook.com]

- 21. researchgate.net [researchgate.net]

- 22. Synthesis of Pyrimidine Conjugates with 4-(6-Amino-hexanoyl)-7,8-difluoro-3,4-dihydro-3-methyl-2H-[1,4]benzoxazine and Evaluation of Their Antiviral Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 23. asianpubs.org [asianpubs.org]

- 24. mdpi.com [mdpi.com]

- 25. Anti-Covid-19 Drug Analogues: Synthesis of Novel Pyrimidine Thioglycosides as Antiviral Agents Against SARS-COV-2 and Avian Influenza H5N1 Viruses - PMC [pmc.ncbi.nlm.nih.gov]

The Dawn of the Pyrimidine Ring: A Technical Guide to its Discovery, History, and Therapeutic Evolution

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the discovery and history of pyrimidine and its derivatives, from their initial isolation and synthesis to their pivotal roles in biochemistry and medicine. The content is structured to offer a comprehensive resource, including detailed experimental protocols, quantitative data, and visualizations of key pathways and workflows.

A Chronological History of Pyrimidine and its Derivatives

The story of pyrimidine begins in the 19th century, with the isolation and synthesis of its derivatives preceding the characterization of the parent compound. This timeline highlights the key milestones in our understanding of this fundamental heterocyclic system.

-

1818: The First Glimpse. The first pyrimidine derivative to be isolated was alloxan, obtained by Brugnatelli through the oxidation of uric acid with nitric acid.[1]

-

1879: The First Synthesis. The first laboratory synthesis of a pyrimidine derivative was achieved by Grimaux, who prepared barbituric acid from urea and malonic acid in the presence of phosphorus oxychloride.

-

1884: Systematic Study Begins. The systematic investigation of pyrimidines was initiated by Pinner, who synthesized derivatives by condensing ethyl acetoacetate with amidines. A year later, in 1885, Pinner proposed the name "pyrimidine".

-

1893-1900: The Building Blocks of Life. The fundamental pyrimidine nucleobases were discovered in succession:

-

Thymine (1893): First isolated by Albrecht Kossel and Albert Neumann from calf thymus glands.[2]

-

Cytosine (1894): Discovered and named by Albrecht Kossel and Albert Neumann after being hydrolyzed from calf thymus tissues. Its structure was proposed and confirmed by synthesis in 1903.[3][4]

-

Uracil (1900): Originally discovered by Alberto Ascoli, who isolated it by the hydrolysis of yeast nuclein.[5]

-

-

1900: The Parent Ring. The parent pyrimidine compound was first prepared by Gabriel and Colman. Their synthesis involved the conversion of barbituric acid to 2,4,6-trichloropyrimidine, followed by reduction with zinc dust in hot water.

-

Early 20th Century: The Rise of Barbiturates. Following the synthesis of barbituric acid, a plethora of barbiturate drugs were developed and introduced into medicine for their sedative and hypnotic properties.

-

Mid-20th Century to Present: The Therapeutic Explosion. The mid-20th century saw the discovery of the crucial role of pyrimidine derivatives in nucleic acids, which spurred the development of a wide range of therapeutic agents. These include antiviral drugs like zidovudine (AZT), anticancer agents such as 5-fluorouracil, and many others.[6][7][8]

Foundational Syntheses of Pyrimidine and its Derivatives

The following sections detail the seminal synthetic methods that laid the groundwork for pyrimidine chemistry. Due to the historical nature of these publications, full, detailed experimental protocols from the original 19th and early 20th-century literature were not accessible. The information provided is based on available summaries and later adaptations of these methods.

Grimaux's Synthesis of Barbituric Acid (1879)

The first laboratory synthesis of a pyrimidine derivative, barbituric acid, was a landmark achievement.

-

Reaction: Condensation of urea and malonic acid in the presence of phosphorus oxychloride.

-

Significance: This reaction established a fundamental principle for the synthesis of the pyrimidine ring system.

Pinner's Pyrimidine Synthesis (1884)

Pinner's systematic approach to pyrimidine synthesis involved the condensation of β-dicarbonyl compounds with amidines.

-

General Reaction: Reaction of an amidine with a β-keto ester, malonic ester, or β-diketone.

-

Significance: This versatile method allowed for the synthesis of a wide variety of substituted pyrimidines and is still a cornerstone of pyrimidine chemistry.

Gabriel and Colman's Synthesis of Pyrimidine (1900)

The synthesis of the unsubstituted parent pyrimidine ring was a crucial step in understanding the fundamental properties of this heterocycle.

-

Reaction Scheme:

-

Conversion of barbituric acid to 2,4,6-trichloropyrimidine.

-

Reduction of 2,4,6-trichloropyrimidine using zinc dust in hot water to yield pyrimidine.

-

Biginelli Reaction (1891)

A multi-component reaction for the synthesis of dihydropyrimidinones, which are important intermediates and have biological activities of their own.

-

Reaction: A one-pot condensation of an aryl aldehyde, a β-ketoester (like ethyl acetoacetate), and urea, typically under acidic conditions.[6]

Key Pyrimidine Derivatives in Biology and Medicine

The pyrimidine scaffold is at the heart of numerous biologically essential molecules and a wide array of therapeutic agents.

The Nucleobases: Uracil, Thymine, and Cytosine

These three pyrimidine derivatives are fundamental components of nucleic acids, the building blocks of life.

-

Uracil (U): Found in RNA, it pairs with adenine.

-

Thymine (T): Found in DNA, it is a methylated form of uracil and also pairs with adenine.

-

Cytosine (C): Found in both DNA and RNA, it pairs with guanine.

Barbiturates

A class of drugs derived from barbituric acid that act as central nervous system depressants.

-

Mechanism of Action: Barbiturates enhance the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor, which increases the duration of chloride channel opening, leading to hyperpolarization of the neuron and a decrease in neuronal excitability.[9][10]

-

Therapeutic Uses: Historically used as sedatives, hypnotics, and anticonvulsants. Their use has declined due to a narrow therapeutic index and the development of safer alternatives like benzodiazepines.[9][10]

Zidovudine (AZT)

A nucleoside analog reverse transcriptase inhibitor (NRTI) and the first drug approved for the treatment of HIV.

-

Mechanism of Action: Zidovudine is a prodrug that is phosphorylated in the body to its active triphosphate form. This active form competes with the natural substrate, thymidine triphosphate, for incorporation into the growing viral DNA chain by the HIV reverse transcriptase. Once incorporated, the azido group of zidovudine prevents the formation of the next phosphodiester bond, leading to chain termination and inhibition of viral replication.[1][11][12]

5-Fluorouracil (5-FU)

An anticancer agent that is a pyrimidine analog.

-

Mechanism of Action: 5-FU is converted in the body to several active metabolites. One of these, fluorodeoxyuridine monophosphate (FdUMP), inhibits thymidylate synthase, an enzyme crucial for the synthesis of thymidine, a necessary component of DNA. This leads to a "thymineless death" of rapidly dividing cancer cells. Other metabolites of 5-FU can be incorporated into RNA and DNA, further contributing to its cytotoxic effects.[11][12]

Quantitative Data

The following tables summarize key quantitative data for selected pyrimidine derivatives.

| Compound | Year of Discovery/Synthesis | Melting Point (°C) | Boiling Point (°C) | Molar Mass ( g/mol ) |

| Pyrimidine | 1900 | 20-22 | 123-124 | 80.09 |

| Barbituric Acid | 1879 (synthesis) | 248 (decomposes) | - | 128.09 |

| Uracil | 1900 (isolation) | 335 (decomposes) | - | 112.09 |

| Thymine | 1893 (isolation) | 316-317 | - | 126.11 |

| Cytosine | 1894 (isolation) | 320-325 (decomposes) | - | 111.10 |

| Drug | Class | Target | IC₅₀ / EC₅₀ |

| Phenobarbital | Barbiturate | GABA-A Receptor | Data not readily available in this format |

| Zidovudine (AZT) | Antiviral (NRTI) | HIV-1 Reverse Transcriptase | EC₅₀ = 0.002 µM (against HIV-1) |

| 5-Fluorouracil | Anticancer | Thymidylate Synthase | IC₅₀ ≈ 1.48 µM (HCT 116 cells, 5-day exposure) |

| Pyrimethamine | Antiprotozoal | Dihydrofolate Reductase (parasitic) | IC₅₀ varies by organism |

| Compound 5o | Antifungal | Not specified | EC₅₀ = 10.5 µg/mL (against Phomopsis sp.) |

Experimental Protocols

Detailed methodologies for key experiments cited in the study of pyrimidine derivatives are provided below.

Synthesis of Barbituric Acid

This procedure is adapted from the method of condensing diethyl malonate with urea using sodium ethoxide.

Materials:

-

Sodium metal

-

Absolute ethanol

-

Diethyl malonate

-

Urea

-

Hydrochloric acid

-

2-L round-bottomed flask with reflux condenser and calcium chloride tube

-

Oil bath

-

Büchner funnel

Procedure:

-

In a 2-L round-bottomed flask, dissolve 11.5 g (0.5 gram atom) of finely cut sodium in 250 cc of absolute alcohol.

-

To this sodium ethoxide solution, add 80 g (0.5 mole) of diethyl malonate.

-

Separately, dissolve 30 g (0.5 mole) of dry urea in 250 cc of hot (70°C) absolute alcohol.

-

Add the hot urea solution to the flask containing the diethyl malonate and sodium ethoxide.

-

Shake the mixture well and reflux for seven hours on an oil bath heated to 110°C. A white solid will separate.

-

After the reaction is complete, add 500 cc of hot (50°C) water to the reaction mixture.

-

Acidify the solution with hydrochloric acid (sp. gr. 1.18) until it is acidic to litmus (approximately 45 cc).

-

Filter the resulting clear, hot solution and cool it in an ice bath overnight.

-

Collect the white crystalline product (barbituric acid) on a Büchner funnel.

-

Wash the product with 50 cc of cold water.

-

Dry the product in an oven at 105–110°C for three to four hours.

-

The expected yield is 46–50 g.

Sulforhodamine B (SRB) Assay for In Vitro Anticancer Activity

This colorimetric assay is used to determine the cytotoxicity of a compound against adherent cancer cell lines.

Materials:

-

96-well microtiter plates

-

Cancer cell line of interest

-

Complete cell culture medium

-

Test pyrimidine derivative

-

Trichloroacetic acid (TCA), 10% (w/v)

-

Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

-

Acetic acid, 1% (v/v)

-

Tris base solution, 10 mM

-

Microplate spectrophotometer

Procedure:

-

Seed cells in 96-well plates at an appropriate density and incubate for 24 hours to allow for cell attachment.

-

Treat the cells with various concentrations of the pyrimidine derivative and incubate for the desired exposure time (e.g., 48 or 72 hours). Include untreated control wells.

-

After incubation, gently add 50-100 µL of cold 10% TCA to each well to fix the cells. Incubate at 4°C for at least 1 hour.

-

Remove the TCA solution and wash the plates at least three times with 1% acetic acid to remove unbound dye.

-

Allow the plates to air-dry completely.

-

Add 50-100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

-

Remove the SRB solution and wash the plates again with 1% acetic acid to remove unbound dye.

-

Allow the plates to air-dry completely.

-

Add 100-200 µL of 10 mM Tris base solution to each well to solubilize the bound SRB dye.

-

Measure the absorbance at approximately 540 nm using a microplate spectrophotometer.

-

Calculate the percentage of cell growth inhibition and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

HIV-1 Reverse Transcriptase Inhibition Assay (Colorimetric)

This assay quantifies the ability of a compound to inhibit the activity of HIV-1 reverse transcriptase.

Materials:

-

Streptavidin-coated 96-well plate

-

Recombinant HIV-1 Reverse Transcriptase (RT)

-

Reaction buffer

-

Template/primer (e.g., poly(A) x oligo(dT)₁₅)

-

dNTP mix (including digoxigenin-labeled dUTP and biotin-labeled dUTP)

-

Test pyrimidine derivative (e.g., Zidovudine)

-

Anti-digoxigenin-peroxidase (POD) conjugate

-

Peroxidase substrate (e.g., ABTS)

-

Stop solution

-

Wash buffer

-

Microplate reader

Procedure:

-

Prepare serial dilutions of the test pyrimidine derivative.

-

To the streptavidin-coated wells, add the reaction mixture containing the template/primer and dNTP mix.

-

Add the diluted test compound or control to the appropriate wells.

-

Initiate the reaction by adding the HIV-1 RT enzyme.

-

Incubate the plate at 37°C for 1-2 hours.

-

Wash the wells to remove unbound reagents.

-

Add the Anti-DIG-POD conjugate and incubate for 1 hour at room temperature.

-

Wash the wells to remove unbound conjugate.

-

Add the peroxidase substrate and incubate in the dark until color develops.

-

Add the stop solution to terminate the reaction.

-

Measure the absorbance at the appropriate wavelength.

-

Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows related to pyrimidine derivatives.

Caption: Mechanism of action of barbiturates on the GABA-A receptor.

Caption: Mechanism of action of Zidovudine (AZT) in inhibiting HIV replication.

References

- 1. 5-Fluorouracil signaling through a calcium-calmodulin-dependent pathway is required for p53 activation and apoptosis in colon carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mechanism of action of Pyrimethamine_Chemicalbook [chemicalbook.com]

- 3. m.youtube.com [m.youtube.com]

- 4. libsysdigi.library.uiuc.edu [libsysdigi.library.uiuc.edu]

- 5. droracle.ai [droracle.ai]

- 6. Pyrimethamine - Wikipedia [en.wikipedia.org]

- 7. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. What is the mechanism of Pyrimethamine? [synapse.patsnap.com]

- 10. fulltext.calis.edu.cn [fulltext.calis.edu.cn]

- 11. Full text of "Papers on pyrimidines" [archive.org]

- 12. researchgate.net [researchgate.net]

Potential Research Areas for 4-Hydroxy-6-methylpyrimidine: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxy-6-methylpyrimidine is a versatile heterocyclic compound that holds significant promise as a scaffold for the development of novel therapeutic agents.[1] Its substituted pyrimidine core is a common feature in a wide array of biologically active molecules, including approved drugs. The hydroxyl and methyl groups on the pyrimidine ring offer reactive sites for chemical modification, enabling the synthesis of diverse compound libraries for screening against various biological targets. This technical guide explores potential research avenues for this compound, focusing on its application in the discovery of new anticancer and antiviral drugs, particularly through the development of kinase inhibitors.

Core Research Areas

The primary research opportunities for this compound lie in its derivatization to create novel bioactive molecules. Key areas of focus include its development into:

-

Kinase Inhibitors: The pyrimidine scaffold is a well-established pharmacophore for kinase inhibitors. By modifying the 4-hydroxy and 6-methyl positions, as well as other positions on the pyrimidine ring, it is possible to design selective inhibitors for various kinases implicated in diseases like cancer and neurodegenerative disorders.

-

Anticancer Agents: Beyond kinase inhibition, derivatives of this compound can be explored for other anticancer mechanisms, such as microtubule disruption or induction of apoptosis.

-

Antiviral Compounds: The pyrimidine core is also present in many antiviral nucleoside analogues. Research into novel derivatives could lead to new treatments for viral infections.

Potential as a Kinase Inhibitor Scaffold

Several classes of kinases have been successfully targeted by pyrimidine-based inhibitors. The following sections detail potential kinase targets for inhibitors derived from this compound.

PIM-1 Kinase Inhibitors

The PIM-1 kinase is a serine/threonine kinase that is overexpressed in various cancers and plays a crucial role in cell survival and proliferation.[2] Inhibition of PIM-1 is a promising strategy for cancer therapy. Pyrido[2,3-d]pyrimidine derivatives have shown potent PIM-1 kinase inhibition.[2]

Table 1: Cytotoxicity and PIM-1 Kinase Inhibitory Activity of Pyrido[2,3-d]pyrimidine Derivatives [2]

| Compound | MCF-7 IC₅₀ (µM) | HepG2 IC₅₀ (µM) | PIM-1 Kinase IC₅₀ (nM) | PIM-1 Inhibition (%) |

| 4 | 0.57 | 1.13 | 11.4 | 97.8 |

| 10 | Not specified | Not specified | 17.2 | 94.6 |

| 11 | 1.31 | 0.99 | Not specified | Not specified |

| Staurosporine (Control) | 6.76 | 5.07 | 16.7 | 95.6 |

Inhibition of PIM-1 kinase can lead to cell cycle arrest and apoptosis through the modulation of downstream targets such as p21, p27, and BAD.

References

- 1. Discovery of Pyridopyrimidinones that Selectively Inhibit the H1047R PI3Kα Mutant Protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

4-Hydroxy-6-methylpyrimidine and its role in medicinal chemistry

An In-depth Technical Guide to 4-Hydroxy-6-methylpyrimidine in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine ring is a foundational heterocyclic scaffold in medicinal chemistry, integral to the structure of nucleic acids and numerous therapeutic agents.[1][2][3] Among its many derivatives, this compound (also known as 6-methylpyrimidin-4-ol) stands out as a versatile building block and a key intermediate in the synthesis of a wide array of bioactive molecules.[1][4] Its unique structural and electronic properties, including its existence in tautomeric equilibrium with the 6-methylpyrimidin-4-one form, provide a valuable framework for designing ligands that can interact with various biological targets.[1] This guide explores the synthesis, properties, and significant role of this compound in modern drug discovery, with a focus on its applications in developing novel therapeutic agents.

Physicochemical Properties

This compound is a white to off-white crystalline powder.[4] Its fundamental properties are crucial for its use in chemical synthesis and are summarized below.

| Property | Value | Reference |

| CAS Number | 3524-87-6 | [4][5] |

| Molecular Formula | C₅H₆N₂O | [4][5] |

| Molecular Weight | 110.12 g/mol | [4] |

| Melting Point | 145 - 149 °C | [4] |

| Appearance | White to orange to green crystalline powder | [4] |

| Purity | ≥ 97% | [4] |

| Synonyms | 6-Methylpyrimidin-4-ol, 6-Methyl-4(3H)-pyrimidinone | [4][5] |

Synthesis of this compound

Several synthetic routes have been established for the preparation of this compound. A prevalent and effective method involves the desulfurization of 2-thio-6-methyluracil using Raney nickel.[6] Another common approach is the condensation reaction of acetamidinium chloride with a malonate derivative.[7]

General Synthesis Workflow

The diagram below illustrates a common synthetic pathway starting from thiourea and ethyl acetoacetate to yield the target compound.

Detailed Experimental Protocol: Synthesis via Desulfurization[6]

This protocol is adapted from the procedure described in Organic Syntheses.

A. Preparation of 2-Thio-6-methyluracil

-

In a 2-liter flask, combine 76 g (1 mole) of thiourea, 130 g (1 mole) of ethyl acetoacetate, 120 g of sodium methoxide, and 900 ml of methanol.

-

Gently heat the reaction mixture on a steam bath, allowing it to evaporate to dryness in a fume hood over approximately 8 hours.

-

Dissolve the resulting residue in 500 ml of hot water and filter the solution.

-

Acidify the filtrate to a pH of 5-6 with glacial acetic acid while it is still warm.

-

Cool the mixture in an ice bath to induce crystallization.

-

Collect the product on a Büchner funnel, wash with four 50 ml portions of cold water.

-

Drain the solid with suction and dry in an oven at 70°C. The expected yield is 98–119 g (69–84%).

B. Preparation of 4-Methyl-6-hydroxypyrimidine

-

In a 500-ml round-bottomed flask, dissolve 10 g (0.07 mole) of 2-thio-6-methyluracil in a hot solution of 200 ml of distilled water and 20 ml of concentrated aqueous ammonia.

-

Add 45 g (wet paste) of Raney nickel catalyst to the hot solution. Use about 30 ml of distilled water to wash all the catalyst into the flask.

-

Heat the mixture under reflux in a fume hood for approximately 1.5 hours.

-

Filter the hot reaction mixture by suction to remove the nickel catalyst.

-

Wash the catalyst with two 50 ml portions of hot water.

-

Combine the filtrate and washings, then evaporate to dryness under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent like ethanol or water.

Role as a Privileged Scaffold in Medicinal Chemistry

The this compound core is considered a "privileged scaffold" due to its ability to serve as a ligand for a diverse range of biological targets.[1] Its hydrogen bonding capabilities and structural rigidity make it an ideal starting point for developing inhibitors and modulators of enzymes and receptors.[1] This scaffold is a cornerstone in the development of anticancer, antiviral, anti-inflammatory, and antimicrobial agents.[2][3][4]

Applications in Drug Discovery

-

Anticancer Agents: The pyrimidine structure is fundamental to many anticancer drugs.[2] Derivatives of this compound are used as intermediates in the synthesis of kinase inhibitors, which are crucial in cancer therapy.[7] For instance, it is an important intermediate for the cancer therapy drug Dasatinib.[7]

-

Kinase Inhibitors: Protein kinases are key targets in diseases like cancer and Alzheimer's.[8][9] Recently, 4,6-disubstituted pyrimidine derivatives have been synthesized and evaluated as inhibitors of Microtubule Affinity-Regulating Kinase 4 (MARK4), an enzyme implicated in Alzheimer's disease pathology.[8]

-

Antiviral and Antimicrobial Agents: The scaffold is used to develop novel therapeutic compounds targeting viral and bacterial enzymes.[3][4] A variety of Schiff base derivatives synthesized from 2-amino-4-hydroxy-6-methyl pyrimidine have shown significant antibacterial activity against E. coli and S. aureus.[10]

Quantitative Data: Biological Activity of Derivatives

The following table summarizes the inhibitory activity of recently developed pyrimidine derivatives against the MARK4 enzyme, a target for Alzheimer's disease.

| Compound | Derivative Structure | Target | IC₅₀ (µM) | Reference |

| 9 | 4-(4-(4-chlorophenylsulfonyl)piperazin-1-yl)-6-(thiophen-3-yl)pyrimidine | MARK4 | 0.21 | [8] |

| 14 | 4-(4-(4-fluorophenylsulfonyl)piperazin-1-yl)-6-(thiophen-3-yl)pyrimidine | MARK4 | 0.23 | [8] |

Structure-Activity Relationships (SAR)

SAR studies reveal how chemical modifications to the pyrimidine ring influence biological activity.[3][11] For pyrimidine-based kinase inhibitors, substitutions at the 2, 4, and 6 positions are critical for modulating potency and selectivity. The position and nature of substituents greatly influence interactions with the target protein's binding site, affecting hydrogen bonding, hydrophobic interactions, and overall affinity.[11] For example, in the MARK4 inhibitors cited above, the specific aryl sulfonyl group attached to the piperazine moiety at the 4-position of the pyrimidine ring significantly impacts the inhibitory concentration.[8]

Key Experimental Protocols: Bioassays

Evaluating the biological activity of newly synthesized compounds is a critical step in drug discovery. For kinase inhibitors derived from this compound, an ATPase inhibition assay is a common method to determine potency.

Workflow for ATPase Inhibition Assay

The diagram below outlines the typical workflow for an in-vitro enzyme inhibition assay.

Detailed Protocol: MARK4 ATPase Inhibition Assay[9]

-

Reagent Preparation: Prepare solutions of the MARK4 enzyme, ATP, and the synthesized pyrimidine test compounds at various concentrations in an appropriate assay buffer.

-

Reaction Setup: In a 96-well plate, add the MARK4 enzyme to each well containing the assay buffer.

-

Compound Addition: Add the test compounds (e.g., compounds 9 and 14 ) to the wells at a range of final concentrations. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).

-

Pre-incubation: Gently mix and pre-incubate the enzyme with the test compounds for 10-15 minutes at room temperature to allow for binding.

-

Reaction Initiation: Initiate the enzymatic reaction by adding a specific concentration of ATP to all wells.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes) to allow the kinase to phosphorylate its substrate (in this case, hydrolyze ATP).

-

Detection: Terminate the reaction and quantify the amount of remaining ATP using a detection reagent (e.g., a luciferase/luciferin-based system that produces light proportional to the ATP concentration).

-

Data Analysis: Measure the luminescence using a plate reader. Calculate the percentage of inhibition for each compound concentration relative to the controls. Plot the inhibition values against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Signaling Pathways and Mechanism of Action

Derivatives of this compound often exert their therapeutic effects by modulating specific signaling pathways. As inhibitors of kinases like MARK4, they can interfere with pathological processes at a molecular level.

MARK4 Signaling in Alzheimer's Disease

MARK4 is known to phosphorylate tau protein, a microtubule-associated protein. In Alzheimer's disease, hyperphosphorylation of tau leads to its aggregation into neurofibrillary tangles, a hallmark of the disease, which in turn causes microtubule instability and neuronal dysfunction. Inhibiting MARK4 is a promising therapeutic strategy to prevent this pathological cascade.

Conclusion

This compound is a molecule of significant interest in medicinal chemistry. Its favorable physicochemical properties and synthetic accessibility make it an invaluable starting material for the construction of complex, biologically active molecules. As a privileged scaffold, it has been successfully employed to generate potent inhibitors for a range of therapeutic targets, particularly in the fields of oncology and neurodegenerative diseases. The continued exploration of this versatile pyrimidine core, coupled with advanced computational and screening techniques, promises to yield a new generation of innovative therapeutics to address unmet medical needs.

References

- 1. benchchem.com [benchchem.com]

- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 4. chemimpex.com [chemimpex.com]

- 5. synchem.de [synchem.de]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. CN102399196A - Synthesis method of 4, 6-dihydroxy-2-methylpyrimidine - Google Patents [patents.google.com]

- 8. Frontiers | 4,6-Disubstituted pyrimidine-based microtubule affinity-regulating kinase 4 (MARK4) inhibitors: synthesis, characterization, in-vitro activity and in-silico studies [frontiersin.org]

- 9. New Insights Into Pyridoxal Kinase Inhibitors and Their Antileukemic Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Reactivity of the Pyrimidine Ring

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine ring, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3, is a cornerstone of life and medicinal chemistry.[1][2] It forms the structural basis for the nucleobases cytosine, thymine, and uracil, which are fundamental components of nucleic acids, DNA, and RNA.[3][4] Beyond its biological significance, the pyrimidine scaffold is recognized as a "privileged structure" in drug discovery, featured in a vast array of therapeutic agents with applications ranging from anticancer and antiviral to anti-inflammatory and antimicrobial treatments.[5][6][7]